6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C14H10BrN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 4-vinylphenylhydrazine with 6-bromopyridine-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazolopyridine ring system .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is used for hydrogenation.
Major Products
Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.
Oxidation Products: Epoxides of the vinyl group.
Reduction Products: Ethyl derivatives of the vinyl group.
Scientific Research Applications
6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of triazolopyridines with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol: Similar structure but with a thiol group instead of a vinyl group.
6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine: Contains a nitro group at the 8-position instead of a vinyl group.
Uniqueness
6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the vinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .
Properties
Molecular Formula |
C14H10BrN3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
6-bromo-3-(4-ethenylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H10BrN3/c1-2-10-3-5-11(6-4-10)14-17-16-13-8-7-12(15)9-18(13)14/h2-9H,1H2 |
InChI Key |
WJMUCJGMESOSIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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